molecular formula C15H13Cl2NO4S B1607873 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride CAS No. 680617-88-3

5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride

Cat. No.: B1607873
CAS No.: 680617-88-3
M. Wt: 374.2 g/mol
InChI Key: XSDRDPBHLIDKQA-UHFFFAOYSA-N
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Description

5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride is a complex organic compound that features a sulfonyl chloride group, an ethoxy group, and a chlorobenzamido group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride typically involves multiple steps. One common method starts with the preparation of 4-chlorobenzamide, which is then reacted with 2-ethoxybenzenesulfonyl chloride under specific conditions to form the desired compound. The reaction conditions often include the use of a base such as triethylamine to facilitate the reaction and control the pH .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfonyl chloride group is particularly reactive and can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzamido derivatives: Compounds with similar structures but different substituents on the benzene ring.

    Ethoxybenzenesulfonyl derivatives: Compounds with variations in the ethoxy or sulfonyl chloride groups.

Uniqueness

The presence of both the chlorobenzamido and ethoxybenzenesulfonyl groups allows for diverse chemical transformations and interactions, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

5-[(4-chlorobenzoyl)amino]-2-ethoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO4S/c1-2-22-13-8-7-12(9-14(13)23(17,20)21)18-15(19)10-3-5-11(16)6-4-10/h3-9H,2H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSDRDPBHLIDKQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373876
Record name 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

680617-88-3
Record name 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 680617-88-3
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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